IMPDH2 Inhibition: Substrate-Competitive Binding Affinity Data
3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM when tested under competitive conditions with IMP substrate, and Ki values of 430 nM and 440 nM under alternative substrate competition formats [1]. This inhibitory profile differs from the pan-IMPDH inhibitor mycophenolic acid (Ki ~10-30 nM against IMPDH2) but demonstrates measurable, defined target engagement in the sub-micromolar range [2]. The compound's activity is notably dependent on the specific substrate competition conditions, suggesting a binding mode sensitive to the nucleotide-binding pocket occupancy state [1].
| Evidence Dimension | IMPDH2 enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 240 nM (vs IMP substrate); Ki = 430 nM; Ki = 440 nM (vs NMD substrate) |
| Comparator Or Baseline | Mycophenolic acid: Ki = 10-30 nM against IMPDH2 |
| Quantified Difference | Target compound is approximately 8-24 fold less potent than mycophenolic acid but retains measurable sub-micromolar activity |
| Conditions | In vitro enzyme inhibition assay; IMPDH2; varying substrate competition (IMP vs NMD) |
Why This Matters
This data provides a validated quantitative benchmark for IMPDH2 engagement, enabling researchers to select this compound as a defined, weaker IMPDH inhibitor tool for applications where complete pathway blockade (as with mycophenolic acid) is undesirable, or as a chemical probe for structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50421763: 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one. IMPDH2 Inhibitory Activity Data. Accessed 2026. View Source
- [2] Sintchak MD, Fleming MA, Futer O, et al. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. Cell. 1996;85(6):921-930. doi:10.1016/S0092-8674(00)81275-1 View Source
